molecular formula C24H25N5O2S B242046 N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

Número de catálogo B242046
Peso molecular: 447.6 g/mol
Clave InChI: DBKILLZRFYRLFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide, also known as EMA-401, is a novel small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and there is a great need for new and effective treatments. EMA-401 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Mecanismo De Acción

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). The AT2R is a G protein-coupled receptor that is expressed in several tissues, including the nervous system. Activation of the AT2R has been shown to have analgesic effects in preclinical models of chronic pain. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide selectively blocks the AT2R, thereby reducing pain behaviors and improving functional outcomes.
Biochemical and physiological effects:
N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the activation of glial cells, which are involved in the development and maintenance of chronic pain, and reducing the release of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to improve nerve conduction velocity, which is often impaired in chronic pain conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is its selectivity for the AT2R, which reduces the risk of off-target effects. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is its complex synthesis method, which may limit its availability for laboratory experiments.

Direcciones Futuras

There are several future directions for the development of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the process. Another direction is the evaluation of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide in clinical trials for the treatment of chronic pain. Further studies are also needed to better understand the biochemical and physiological effects of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide and its potential for combination therapy with other analgesic drugs.
In conclusion, N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of chronic pain. Its selective antagonism of the AT2R and favorable safety profile make it a promising candidate for further development. However, further studies are needed to fully understand its mechanisms of action and potential for clinical use.

Métodos De Síntesis

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the synthesis of the benzimidazole core, which is then functionalized with a sulfanyl methyl group and an ethyl group. The final step involves the addition of a phenoxyacetamide group to the benzimidazole core. The synthesis of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has been extensively studied in preclinical models of chronic pain, including animal models of neuropathic pain and inflammatory pain. These studies have demonstrated that N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is effective in reducing pain behaviors and improving functional outcomes. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Propiedades

Nombre del producto

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

Fórmula molecular

C24H25N5O2S

Peso molecular

447.6 g/mol

Nombre IUPAC

N-[1-ethyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H25N5O2S/c1-4-29-21-9-8-18(27-23(30)14-31-19-7-5-6-16(2)12-19)13-20(21)28-22(29)15-32-24-25-11-10-17(3)26-24/h5-13H,4,14-15H2,1-3H3,(H,27,30)

Clave InChI

DBKILLZRFYRLFR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)N=C1CSC4=NC=CC(=N4)C

SMILES canónico

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)N=C1CSC4=NC=CC(=N4)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.